(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone
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Overview
Description
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an isoxazole ring fused with a pyridine ring and a thiazole ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Fusion with Pyridine Ring: The isoxazole ring is then fused with a pyridine ring through a series of condensation reactions.
Attachment of the Thiazole Ring: The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Final Coupling: The thiazole ring is then coupled with the isoxazole-pyridine structure via a methanone linkage, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and research is ongoing to determine its efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various applications.
Mechanism of Action
The mechanism of action of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-methylthiazol-4-yl)methanone
- (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-ethylthiazol-4-yl)methanone
- (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-propylthiazol-4-yl)methanone
Uniqueness
What sets (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-16(19-7-6-14-12(9-19)8-17-21-14)13-10-22-15(18-13)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJALZDIZRXCCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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